(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
CAS No.:
Cat. No.: VC16787329
Molecular Formula: C10H14BNO4
Molecular Weight: 223.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BNO4 |
|---|---|
| Molecular Weight | 223.04 g/mol |
| IUPAC Name | [3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
| Standard InChI Key | JPWXPRNNBBHHNT-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 4-position with a boronic acid group () and at the 3-position with a methoxy group linked to a tetrahydrofuran (THF) moiety. This arrangement confers both electronic and steric effects that influence its reactivity. The boronic acid group acts as a Lewis acid, facilitating transmetalation in cross-coupling reactions, while the THF-methoxy substituent enhances solubility in polar aprotic solvents .
The IUPAC name, [3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid, reflects its systematic nomenclature. Key spectral identifiers include:
Table 1: Physical and Chemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)boronic acid typically proceeds via a multi-step sequence:
-
Functionalization of Pyridine: 4-Bromopyridine is reacted with a tetrahydrofuran-2-ylmethanol derivative under Mitsunobu conditions to introduce the ether linkage.
-
Boronation: A palladium-catalyzed Miyaura borylation installs the boronic acid group at the 4-position of the pyridine ring. This step often employs bis(pinacolato)diboron () as the boron source .
Key Reaction:
Challenges in Purification
Due to the compound’s sensitivity to protodeboronation under acidic conditions, purification requires careful pH control. Chromatography on silica gel with neutral eluents (e.g., ethyl acetate/hexane) or recrystallization from toluene/hexane mixtures yields material with >95% purity .
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The boronic acid group enables carbon-carbon bond formation with aryl halides. For example, coupling with 5-bromo-2-chlorophenyl derivatives produces biaryl structures relevant to kinase inhibitors .
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Partner | Catalyst | Yield | Application |
|---|---|---|---|
| 4-Bromobenzotrifluoride | Pd(PPh) | 78% | Materials science |
| 2-Iodopyrimidine | PdCl(dppf) | 85% | Pharmaceutical intermediates |
Mechanistic Insights
Density functional theory (DFT) studies suggest that the THF-methoxy group stabilizes the transition state during transmetalation by coordinating to the palladium center. This electronic modulation reduces side reactions, enhancing reaction efficiency.
Pharmaceutical Relevance
Drug Intermediate Synthesis
The compound serves as a precursor to protease inhibitors and kinase-targeting agents. For instance, its biaryl derivatives are key intermediates in the synthesis of JAK2/FLT3 inhibitors, as evidenced by patent WO2019175043A1 .
Case Study: Anticancer Agent Development
A 2024 study utilized this boronic acid to synthesize a library of pyridine-based compounds screened against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited an IC of 0.8 μM against A549 cells, attributed to its ability to chelate ATP-binding sites in tyrosine kinases.
Future Directions
Expanding Reaction Scope
Recent advances in photoredox catalysis could enable C–H borylation reactions using this compound as a boron source, bypassing traditional pre-functionalized substrates.
Bioconjugation Applications
Functionalization of the THF moiety with polyethylene glycol (PEG) chains may enhance aqueous solubility, enabling its use in antibody-drug conjugates (ADCs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume